An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Salt Formation in Drug Discovery
In the landscape of modern drug development, the manipulation of a molecule's physicochemical properties is a cornerstone of optimizing its therapeutic potential. The conversion of a free base, such as 2-Methyl-4-(1,3-oxazol-2-yl)aniline, into a salt form, in this case, the hydrochloride salt, is a frequently employed and highly effective strategy. This conversion can profoundly influence a compound's solubility, stability, and bioavailability, thereby enhancing its suitability as a drug candidate. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride, offering both established data for the parent compound and scientifically grounded projections for its hydrochloride salt.
The core structure, 2-Methyl-4-(1,3-oxazol-2-yl)aniline, is an intriguing scaffold for medicinal chemistry, combining an aniline moiety with an oxazole ring. The aniline component provides a key site for biological interactions, while the oxazole ring can influence the molecule's electronic properties and metabolic stability. The formation of the hydrochloride salt by reacting the basic aniline nitrogen with hydrochloric acid is anticipated to significantly alter its physical characteristics, a critical consideration for formulation and in vivo studies.
Chemical Identity and Structural Elucidation
The foundational molecule, 2-Methyl-4-(1,3-oxazol-2-yl)aniline, is identified by the CAS Number 1208318-84-6.[1][2][3] Its hydrochloride salt is formed by the protonation of the exocyclic amino group.
| Property | 2-Methyl-4-(1,3-oxazol-2-yl)aniline (Free Base) | 2-Methyl-4-(1,3-oxazol-2-yl)aniline Hydrochloride (Projected) |
| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₁ClN₂O |
| Molecular Weight | 174.20 g/mol [1] | 210.66 g/mol |
| Physical Form | Solid[2] | Crystalline Solid |
| Purity | Typically ≥95-97%[2][3] | Dependent on synthesis and purification |
| Storage | 2-8°C, protect from light[2] | Stable under normal conditions, protect from moisture |
Solubility: A Critical Determinant of Bioavailability
The aqueous solubility of a compound is a paramount factor in its absorption and, consequently, its therapeutic efficacy. For weakly basic compounds like anilines, solubility is highly pH-dependent.
The Free Base: 2-Methyl-4-(1,3-oxazol-2-yl)aniline, as a free base, is expected to have low aqueous solubility, a common characteristic of organic amines. Its solubility will be significantly influenced by the pH of the medium, with increased solubility in acidic conditions due to the protonation of the basic aniline nitrogen.
The Hydrochloride Salt: The formation of the hydrochloride salt is a deliberate strategy to enhance aqueous solubility. The ionic nature of the salt allows for more favorable interactions with polar solvents like water, leading to a significant increase in solubility compared to the free base. For instance, aniline hydrochloride is readily soluble in water.[4]
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method provides a reliable determination of equilibrium solubility.
Methodology:
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Preparation of Saturated Solutions: Add an excess amount of 2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride to vials containing a known volume of purified water (and other relevant buffered solutions).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to pellet the excess solid.
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Sample Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Shake-Flask Solubility Determination.
Melting Point: An Indicator of Purity and Lattice Energy
The melting point is a fundamental thermal property that provides insights into the purity of a compound and the strength of its crystal lattice.
The Free Base: As a solid organic molecule, the free base will have a defined melting point.
The Hydrochloride Salt: Amine hydrochloride salts typically exhibit significantly higher melting points than their corresponding free bases. This is due to the strong electrostatic interactions (ionic bonds) within the crystal lattice of the salt, which require more energy to overcome compared to the intermolecular forces in the crystal of the free base. For example, aniline hydrochloride has a melting point of 198°C, while aniline itself melts at -6°C.[4]
Experimental Protocol: Capillary Melting Point Determination
This standard technique is used for the determination of a compound's melting point.
Methodology:
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Sample Preparation: Finely powder a small amount of the dry sample.
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Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Melting Point Apparatus: Place the capillary tube in a calibrated melting point apparatus.
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Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
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Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
pKa: The Key to Understanding Ionization
The pKa, or acid dissociation constant, is a critical parameter that describes the extent of ionization of a compound at a given pH. For an aniline derivative, the pKa of its conjugate acid (the anilinium ion) is of primary interest.
The Free Base: Aniline has a pKa of its conjugate acid of approximately 4.6.[5] This indicates that aniline is a weak base. The presence of substituents on the aniline ring will influence this value.
The Hydrochloride Salt: The hydrochloride salt exists as the protonated anilinium ion. The pKa of the hydrochloride salt refers to the acidity of this anilinium ion. This value is crucial for predicting the compound's behavior in different pH environments, such as those found in the gastrointestinal tract, and for developing analytical methods like HPLC.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the hydrochloride salt in a known volume of water.
-
Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Stability: Ensuring Compound Integrity
The chemical stability of a compound is a critical factor for its storage, handling, and formulation.
The Free Base: Aniline and its derivatives can be susceptible to oxidation and degradation upon exposure to air and light, often resulting in discoloration.
The Hydrochloride Salt: The hydrochloride salt is generally more stable than the free base. The protonation of the aniline nitrogen reduces its electron density, making it less susceptible to oxidation. Proper storage in a cool, dry place, protected from light, is still recommended to ensure long-term stability.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and establishing the stability-indicating nature of analytical methods.
Methodology:
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Stress Conditions: Expose solutions of the hydrochloride salt to a variety of stress conditions, including:
-
Acidic: e.g., 0.1 M HCl at elevated temperature.
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Basic: e.g., 0.1 M NaOH at room temperature.
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Oxidative: e.g., 3% H₂O₂ at room temperature.
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Thermal: e.g., heating the solid or solution.
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Photolytic: e.g., exposure to UV light.
-
-
Sample Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity: Assess the peak purity of the parent compound using a photodiode array (PDA) detector to ensure that no co-eluting degradants are present.
Conclusion
2-Methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride represents a strategically modified form of its parent free base, designed to enhance its physicochemical properties for research and potential therapeutic applications. While specific experimental data for the hydrochloride salt is not widely available in the public domain, a thorough understanding of the principles of salt formation allows for reliable predictions of its behavior. The hydrochloride salt is expected to exhibit significantly improved aqueous solubility and a higher melting point compared to the free base. This technical guide provides researchers with a solid foundation for working with this compound, including robust protocols for the experimental determination of its key physicochemical properties. Such characterization is an indispensable step in the journey of a promising molecule from the laboratory to potential clinical applications.
References
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MilliporeSigma. 2-methyl-4-(1,3-oxazol-2-yl)aniline. Available from: [Link].
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National Center for Biotechnology Information. Aniline hydrochloride. In: PubChem Compound Summary for CID 8843. Available from: [Link].
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Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Available from: [Link].
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Mocsonaki. 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride. Available from: [Link].
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Beijing Innochem Science & Technology Co.,Ltd. 2-Methyl-4-(1,3-oxazol-2-yl)aniline. Available from: [Link].
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Wikipedia. Aniline. Available from: [Link].
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NextSDS. 4-(2-methyl-1,3-oxazol-4-yl)aniline dihydrochloride. Available from: [Link].
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